molecular formula C12H15NO2 B13215252 3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal

Cat. No.: B13215252
M. Wt: 205.25 g/mol
InChI Key: WPKNYBNGZIOLDO-FLIBITNWSA-N
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Description

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the product. The industrial production methods may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Dimethylamino)-2-(4-methoxyphenyl)propanoic acid.

    Reduction: 3-(Dimethylamino)-2-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methoxyphenyl group play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(4-hydroxyphenyl)prop-2-enal
  • 3-(Dimethylamino)-2-(4-chlorophenyl)prop-2-enal
  • 3-(Dimethylamino)-2-(4-nitrophenyl)prop-2-enal

Uniqueness

3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8-

InChI Key

WPKNYBNGZIOLDO-FLIBITNWSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\C1=CC=C(C=C1)OC

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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